molecular formula C8H7NO3S B8617734 1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide CAS No. 90321-99-6

1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide

Cat. No.: B8617734
CAS No.: 90321-99-6
M. Wt: 197.21 g/mol
InChI Key: LWVDCUCGKCOXLT-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide is a heterocyclic compound containing a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. For 1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide, a possible synthetic route could involve:

    Starting Materials: o-Aminothiophenol and 4-methylbenzoic acid.

    Reaction Conditions: Cyclization in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus pentoxide.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar cyclization reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzothiazole derivatives can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of dihydrobenzothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzothiazoles.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

Chemistry

Benzothiazole derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

Benzothiazole derivatives are investigated for their potential as therapeutic agents in treating diseases such as cancer, Alzheimer’s, and bacterial infections.

Industry

In industry, benzothiazole derivatives are used as vulcanization accelerators in rubber production and as corrosion inhibitors.

Mechanism of Action

The mechanism of action of benzothiazole derivatives varies depending on their specific structure and application. Generally, they interact with biological targets such as enzymes, receptors, or DNA. For example, some benzothiazole derivatives inhibit the enzyme topoisomerase, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its basic structure and properties.

    2-Aminobenzothiazole: A derivative with an amino group, used in various chemical reactions.

    6-Methylbenzothiazole: A methyl-substituted derivative with different biological activities.

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzothiazole derivatives.

Properties

CAS No.

90321-99-6

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

4-methyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NO3S/c1-5-3-2-4-6-7(5)8(10)9-13(6,11)12/h2-4H,1H3,(H,9,10)

InChI Key

LWVDCUCGKCOXLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)S(=O)(=O)NC2=O

Origin of Product

United States

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